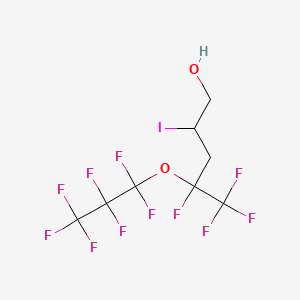

![molecular formula C8H7F3N2O B3043649 3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol CAS No. 892414-46-9](/img/structure/B3043649.png)

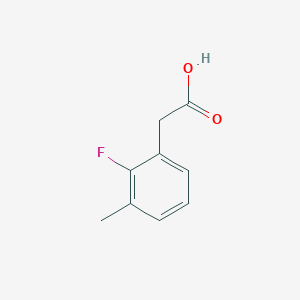

3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol

Overview

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The introduction of the trifluoromethyl group (-CF3) into the pyridine ring can significantly alter the compound’s physical and chemical properties .

Synthesis Analysis

The synthesis of trifluoromethylpyridines is a topic of interest in both the agrochemical and pharmaceutical industries . The methods of synthesis often involve the exchange of halogen atoms or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines typically includes a pyridine ring with a trifluoromethyl group attached. The presence of the fluorine atom and the pyridine ring are thought to bestow many of the distinctive physical-chemical properties observed with this class of compounds .Physical and Chemical Properties Analysis

Trifluoromethylpyridines are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Synthesis and Derivative Formation

- Regioselective Synthesis: 1,2-Diaza-1,3-butadienes react with trifluoromethylated β-dicarbonyl compounds to produce stable 2-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ol derivatives. These derivatives, upon further treatment, yield fluorinated 1-aminopyrrole derivatives in good to excellent yields (Attanasi et al., 2001).

- Hetero-Diels–Alder Reaction: 3-(Trifluoroacetyl)chromones undergo heterodiene cycloaddition, producing novel fused pyrans with high stereoselectivity. These pyrans can be transformed into functionalized pyridines (Sosnovskikh et al., 2007).

Chemical Reactions and Properties

- Reaction with Trifluoromethyl-β-diketones: The reaction of amines with trifluoromethyl-β-diketones, under various conditions, can selectively produce regioisomeric 1H-Pyrrolo[3,2-b]pyridines. This demonstrates the influence of Bronsted acids, bases, and Lewis acids on the regiochemistry of such reactions (De Rosa et al., 2015).

- Difluoromethylthiolation Reagent: N-difluoromethylthiophthalimide is an electrophilic difluoromethylthiolating reagent effective for various nucleophiles, including heteroarenes like 1H-pyrrolo[2,3-b]pyridine. This reagent can be used under mild conditions (Zhu et al., 2015).

Synthesis of Derivatives

- Multicomponent Reaction: A multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can produce chromeno[2,3-b]pyridine derivatives with good yield. These derivatives have been studied for their absorption, distribution, metabolism, and excretion properties (Ryzhkova et al., 2023).

Industrial and Biological Properties

- Pesticide Synthesis: 2,3-Dichloro-5-trifluoromethyl pyridine, a derivative of the compound, is significant in the synthesis of pesticides. Various synthesis processes for this compound have been reviewed, underlining its industrial importance (Lu Xin-xin, 2006).

Characterization and Reactivity Study

- Characterization of New Molecules: Studies have focused on synthesizing new molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, characterizing them through various spectroscopic techniques and assessing their reactivity, including their potential in non-linear optics (Murthy et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol are currently unknown. This compound is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It is known that the biological activities of tfmp derivatives are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence these properties .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Tfmp derivatives are known to have a wide range of biological activities, suggesting that this compound may also have diverse effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives may influence how this compound interacts with its environment

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it interacts with cytochrome P450 enzymes, affecting their catalytic functions .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to enzyme inhibition or activation. This compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are essential for signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, influencing their activity and affecting metabolic flux. This compound can alter the levels of key metabolites, leading to changes in cellular energy balance and redox status .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity facilitates its diffusion across cell membranes, while its interactions with transport proteins ensure its proper localization within cellular compartments. This distribution pattern is crucial for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production. Specific targeting signals direct the compound to these compartments, ensuring its proper function and activity .

Properties

IUPAC Name |

3-(trifluoromethyl)-1,2-dihydropyrrolo[2,3-b]pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)4-13-6-5(7)2-1-3-12-6/h1-3,14H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFWDSXFKZETQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(N1)N=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901182733 | |

| Record name | 2,3-Dihydro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892414-46-9 | |

| Record name | 2,3-Dihydro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892414-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]ethanamine](/img/structure/B3043575.png)

![Methyl 2-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]acetate](/img/structure/B3043576.png)

![2-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]acetic Acid](/img/structure/B3043577.png)

![Methyl 4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoate](/img/structure/B3043578.png)

![4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoic Acid](/img/structure/B3043579.png)

![1-[3-(4-Fluorophenyl)phenyl]ethanone](/img/structure/B3043582.png)

![4-[3-Chloro-4-(trifluoromethoxy)phenyl]morpholine](/img/structure/B3043586.png)